

# physical and chemical properties of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                            |
|----------------|--------------------------------------------|
| Compound Name: | 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile |
| Cat. No.:      | B130470                                    |

[Get Quote](#)

## An In-depth Technical Guide to 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-(2,4-Dibromo-6-fluorophenyl)acetonitrile**, a halogenated aromatic nitrile of interest in synthetic chemistry and potential drug discovery. Due to the limited availability of experimental data for this specific compound, this document combines available information with predicted properties and established experimental protocols for structurally similar molecules. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and evaluation of novel halogenated organic compounds.

## Chemical Identity and Physical Properties

**2-(2,4-Dibromo-6-fluorophenyl)acetonitrile** is a polysubstituted aromatic compound containing two bromine atoms, a fluorine atom, and a cyanomethyl group attached to a benzene ring.

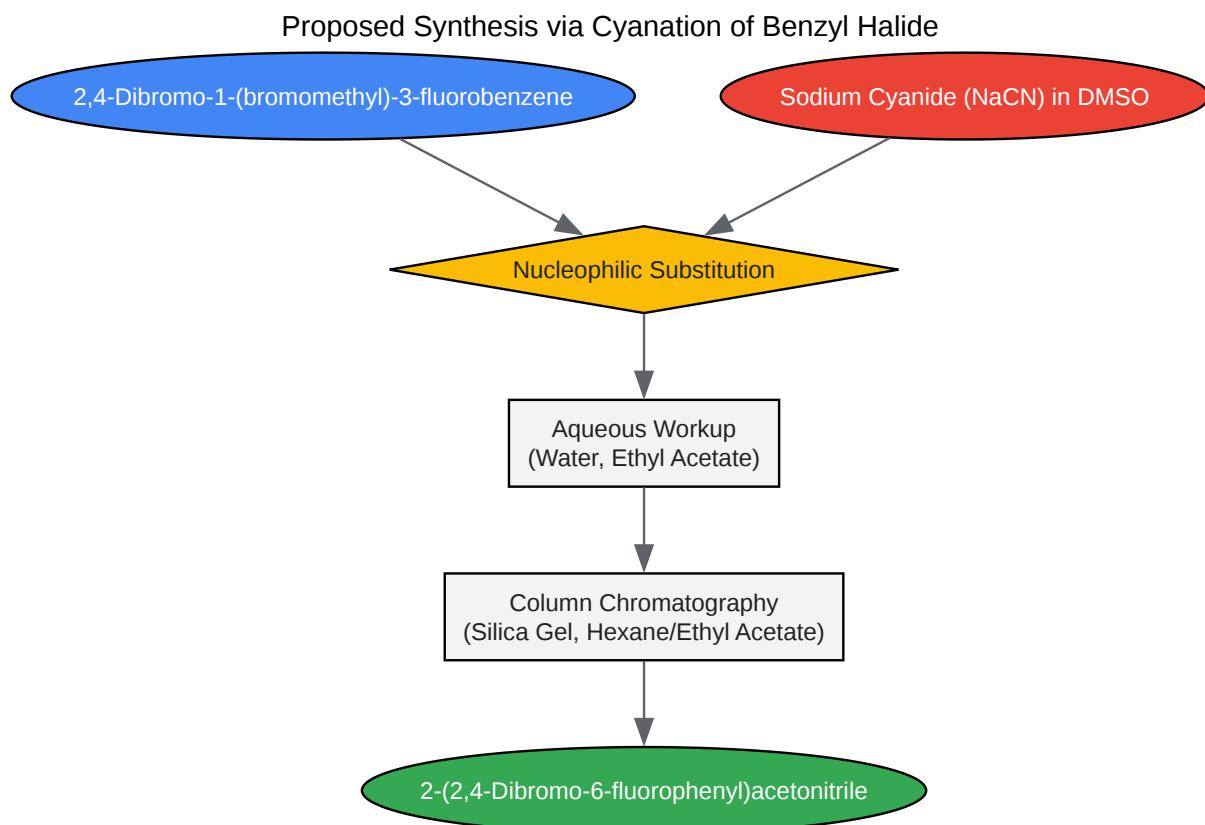
Table 1: Chemical Identifiers

| Identifier        | Value                                            |
|-------------------|--------------------------------------------------|
| IUPAC Name        | 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile       |
| CAS Number        | 497181-24-5                                      |
| Molecular Formula | C <sub>8</sub> H <sub>4</sub> Br <sub>2</sub> FN |
| Molecular Weight  | 292.93 g/mol                                     |
| Canonical SMILES  | C1=C(C(=C(C=C1Br)F)Br)CC#N                       |

Table 2: Predicted Physicochemical Properties

| Property                 | Predicted Value                                                                                                              |
|--------------------------|------------------------------------------------------------------------------------------------------------------------------|
| Melting Point            | Not available                                                                                                                |
| Boiling Point            | Not available                                                                                                                |
| Density                  | Not available                                                                                                                |
| LogP                     | 3.42                                                                                                                         |
| Polar Surface Area (PSA) | 23.79 Å <sup>2</sup>                                                                                                         |
| Solubility               | Predicted to be soluble in organic solvents such as dichloromethane, ethyl acetate, and acetone; sparingly soluble in water. |

Note: The physicochemical properties listed above are predicted values from computational models due to the absence of experimentally determined data in the public domain.


## Proposed Synthesis Protocols

While a specific, validated synthesis protocol for **2-(2,4-Dibromo-6-fluorophenyl)acetonitrile** is not readily available in the literature, two common methods for the synthesis of substituted phenylacetonitriles are presented below as viable approaches.

### Protocol 1: Cyanation of a Benzyl Halide

This is a widely used method for the synthesis of phenylacetonitriles. The proposed synthesis would involve the reaction of 2,4-dibromo-1-(bromomethyl)-3-fluorobenzene with a cyanide salt.

Experimental Workflow:



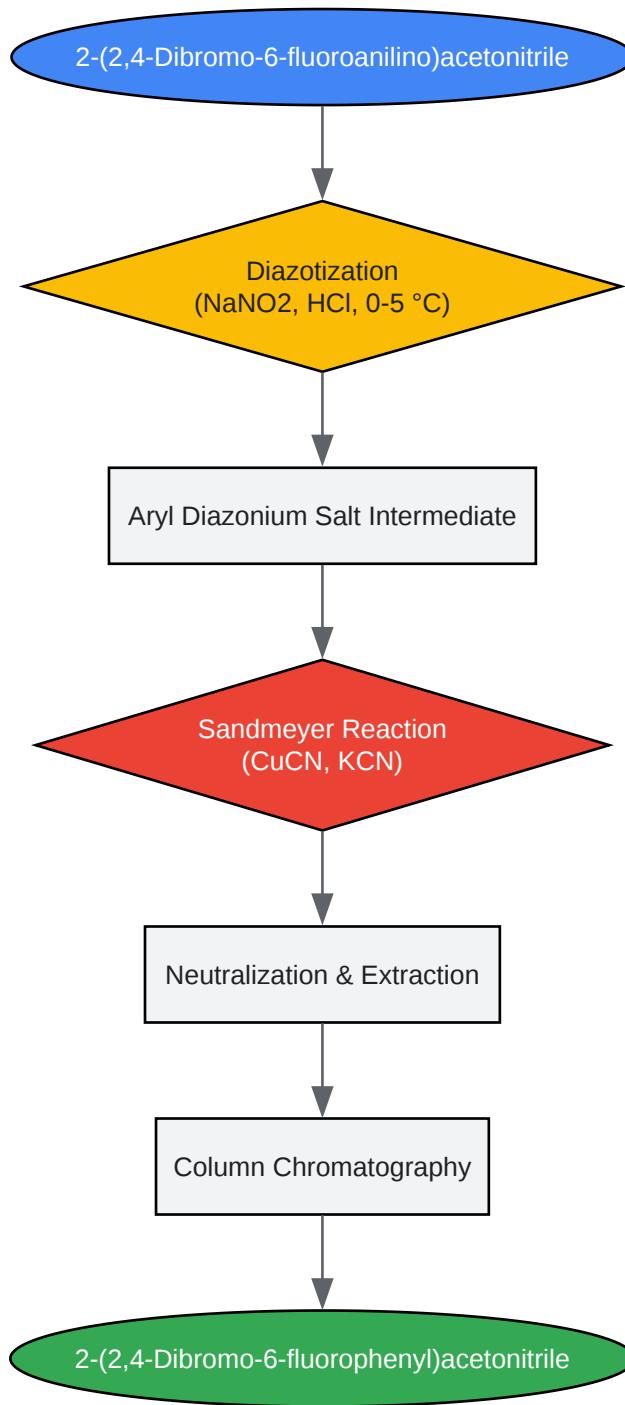
[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **2-(2,4-Dibromo-6-fluorophenyl)acetonitrile** via cyanation.

Methodology:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dibromo-1-(bromomethyl)-3-fluorobenzene (1.0 eq) in dimethyl sulfoxide (DMSO).
- Addition of Cyanide: Add sodium cyanide (1.2 eq) to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume

hood.


- Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Workup: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
- Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).
- Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
- Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure **2-(2,4-Dibromo-6-fluorophenyl)acetonitrile**.

## Protocol 2: Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for introducing a variety of functional groups, including the nitrile group, onto an aromatic ring via a diazonium salt intermediate.[\[1\]](#)[\[2\]](#)

Experimental Workflow:

## Proposed Synthesis via Sandmeyer Reaction

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of the target compound using the Sandmeyer reaction.

Methodology:

- **Diazotization:** Dissolve 2-(2,4-dibromo-6-fluoroanilino)acetonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath.
- **Formation of Diazonium Salt:** Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature.
- **Sandmeyer Reaction:** In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water. Caution: Cyanide salts are highly toxic.
- **Addition:** Slowly add the cold diazonium salt solution to the cyanide solution. Nitrogen gas evolution should be observed.
- **Reaction Completion:** Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.
- **Workup and Purification:** Cool the mixture, neutralize with a base (e.g., sodium carbonate), and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography as described in Protocol 1.

## Predicted Spectroscopic Data

While experimental spectra for **2-(2,4-Dibromo-6-fluorophenyl)acetonitrile** are not available, the following are predictions based on the characteristic spectroscopic features of its functional groups.

Table 3: Predicted Spectral Data

| Technique           | Predicted Features                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                               |
|---------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR  | <ul style="list-style-type: none"><li>- A singlet for the methylene (-CH<sub>2</sub>) protons, likely in the range of 3.8-4.2 ppm.</li><li>- Aromatic protons will appear as multiplets in the aromatic region (7.0-8.0 ppm), with splitting patterns influenced by the bromine and fluorine substituents.</li></ul>                                                                                                                                                                                                             |
| <sup>13</sup> C NMR | <ul style="list-style-type: none"><li>- A peak for the nitrile carbon (-C≡N) around 115-120 ppm.</li><li>- A peak for the methylene carbon (-CH<sub>2</sub>) around 20-30 ppm.</li><li>- Multiple peaks in the aromatic region (110-150 ppm), with carbons attached to halogens showing characteristic shifts.</li></ul>                                                                                                                                                                                                         |
| FT-IR               | <ul style="list-style-type: none"><li>- A sharp, medium-intensity absorption for the nitrile C≡N stretch around 2240-2260 cm<sup>-1</sup>.<sup>[3][4]</sup></li><li>- C-Br stretching absorptions in the fingerprint region, typically below 700 cm<sup>-1</sup>.</li><li>- Aromatic C-H stretching absorptions just above 3000 cm<sup>-1</sup>.</li><li>- Aromatic C=C stretching absorptions in the 1450-1600 cm<sup>-1</sup> region.</li><li>- A C-F stretching absorption in the 1000-1400 cm<sup>-1</sup> region.</li></ul> |
| Mass Spec.          | <ul style="list-style-type: none"><li>- A molecular ion peak (M<sup>+</sup>) with a characteristic isotopic pattern due to the two bromine atoms (M, M+2, M+4 peaks in an approximate 1:2:1 ratio).<sup>[5][6][7]</sup></li></ul>                                                                                                                                                                                                                                                                                                |

## Potential Biological Significance and Applications

While there is no specific biological data for **2-(2,4-Dibromo-6-fluorophenyl)acetonitrile**, the presence of halogen atoms and the phenylacetonitrile scaffold suggests potential for biological activity.

- **Pharmaceutical Intermediates:** Halogenated aromatic compounds are common precursors and intermediates in the synthesis of pharmaceuticals and agrochemicals. The nitrile group

can be readily converted into other functional groups such as carboxylic acids, amines, and amides, making this compound a versatile building block.

- **Bioactivity of Halogenated Compounds:** The introduction of halogen atoms, particularly fluorine and bromine, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[8][9][10] Halogenation can enhance metabolic stability, membrane permeability, and binding affinity to biological targets.
- **Potential for Further Research:** Given the prevalence of halogenated scaffolds in bioactive molecules, **2-(2,4-Dibromo-6-fluorophenyl)acetonitrile** represents a candidate for screening in various biological assays to explore its potential as a lead compound for drug discovery.

## Safety and Handling

- **Toxicity:** **2-(2,4-Dibromo-6-fluorophenyl)acetonitrile** should be handled with care, assuming it is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.
- **Personal Protective Equipment (PPE):** Always use appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound. Work in a well-ventilated fume hood.
- **Disposal:** Dispose of chemical waste in accordance with local, state, and federal regulations.

## Conclusion

This technical guide has provided a detailed overview of **2-(2,4-Dibromo-6-fluorophenyl)acetonitrile**, including its chemical identity, predicted properties, proposed synthetic routes, and potential applications. While experimental data for this specific molecule is scarce, the information presented herein, based on established chemical principles and data for related compounds, offers a solid foundation for researchers interested in exploring its chemistry and biological potential. Further experimental investigation is warranted to validate the predicted properties and to fully elucidate the characteristics of this compound.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. savemyexams.com [savemyexams.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Halogen bonds in biological molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Unraveling the correlation between biological effects and halogen substituents in cobalt bis(dicarbollide) - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [physical and chemical properties of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130470#physical-and-chemical-properties-of-2-(2,4-dibromo-6-fluorophenyl)acetonitrile]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)